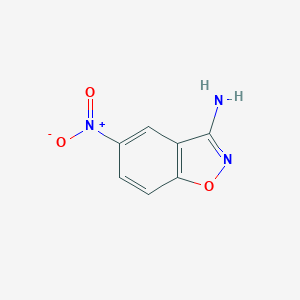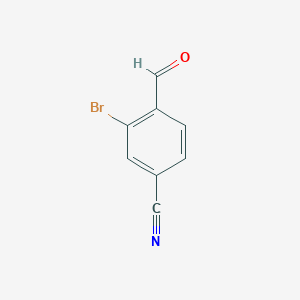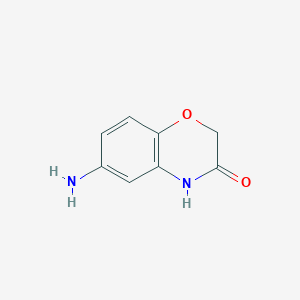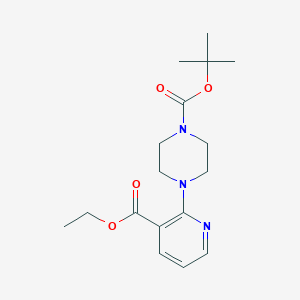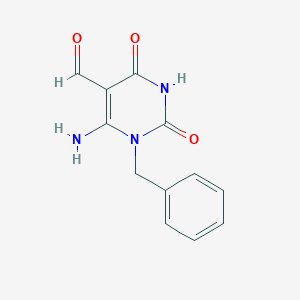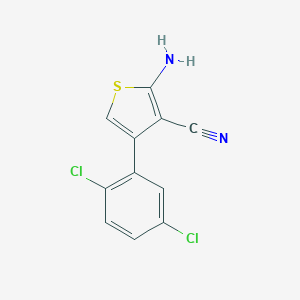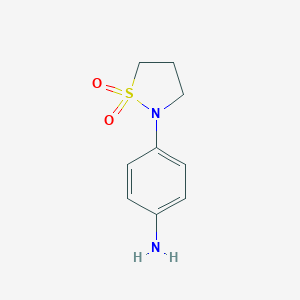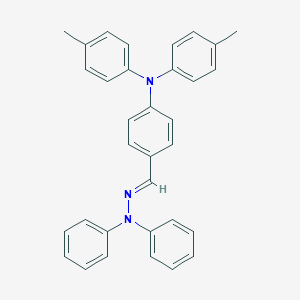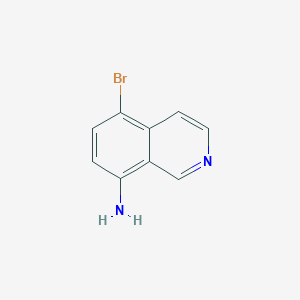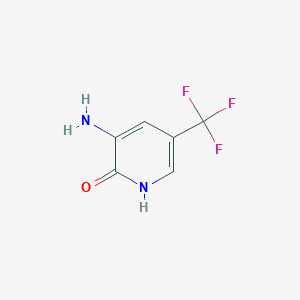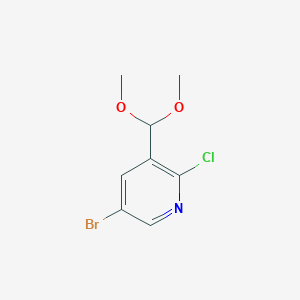
5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
Vue d'ensemble
Description
5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is a chemical compound with the molecular formula C8H9BrClNO2 and a molecular weight of 266.52 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine can be represented by the SMILES stringCOC(OC)c1cc(Br)cnc1Cl . This indicates that the compound contains a pyridine ring with bromine and chlorine substituents, and a dimethoxymethyl group. Physical And Chemical Properties Analysis
5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is a solid compound . Its LogP value, a measure of its lipophilicity, is 2.78890 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Researchers have developed methodologies for synthesizing novel derivatives of pyridine, including compounds structurally related to 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine. For instance, a new route to Meldrum’s Acid derivatives was discovered through reactions involving bromo and chloro-substituted pyridines, which are crucial for further chemical manipulations in organic synthesis (Kuhn, Al-Sheikh, & Steimann, 2003). This approach emphasizes the compound's utility in creating complex molecules for various applications.
Antitumor Activity and Kinase Inhibition
Studies on derivatives of pyridine have shown their potential in medicinal chemistry, particularly in cancer research. For example, the synthesis and structural elucidation of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide revealed its inhibitory effects on PI3Kα kinase, which is significant for anticancer activity. This research highlights the compound's role in developing novel drugs with targeted therapeutic effects (Zhou et al., 2015).
Advanced Material Science
The compound and its derivatives have been explored for their potential in material science. For instance, the spectroscopic characterization of related bromo and chloro-substituted pyridines, combined with density functional theory (DFT) studies, has contributed to understanding their optical and electronic properties. These properties are crucial for designing materials with specific non-linear optical (NLO) characteristics, relevant for photonics and electronics (Vural & Kara, 2017).
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2-chloro-3-(dimethoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO2/c1-12-8(13-2)6-3-5(9)4-11-7(6)10/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUPENSPQULNNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(N=CC(=C1)Br)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640097 | |
| Record name | 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-dimethoxymethyl-pyridine | |
CAS RN |
928653-74-1 | |
| Record name | 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928653-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


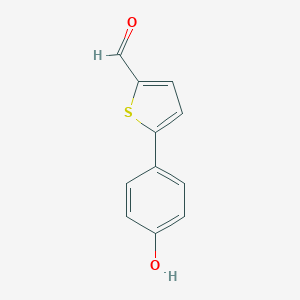
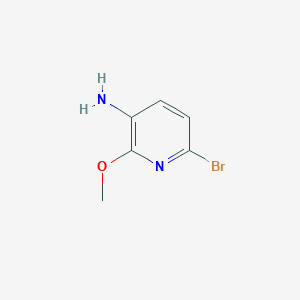
![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)
